molecular formula C9H7NO3 B1367469 Methyl benzo[d]oxazole-2-carboxylate CAS No. 27383-86-4

Methyl benzo[d]oxazole-2-carboxylate

Cat. No. B1367469
CAS RN: 27383-86-4
M. Wt: 177.16 g/mol
InChI Key: YDKNBNOOCSNPNS-UHFFFAOYSA-N
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Description

Methyl benzo[d]oxazole-2-carboxylate is a chemical compound with the CAS Number: 27383-86-4 and a molecular weight of 177.16 . It is a solid at room temperature .


Synthesis Analysis

Oxazole, the core structure of Methyl benzo[d]oxazole-2-carboxylate, is an important heterocyclic nucleus that has been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The synthesis of oxazole derivatives has been an interesting field for a long time .


Molecular Structure Analysis

The molecular structure of Methyl benzo[d]oxazole-2-carboxylate is represented by the linear formula: C9H7NO3 . Oxazoles, including Methyl benzo[d]oxazole-2-carboxylate, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Physical And Chemical Properties Analysis

Methyl benzo[d]oxazole-2-carboxylate is a solid at room temperature . It has a molecular weight of 177.16 .

Scientific Research Applications

Anxiolytic Applications

Methyl benzo[d]oxazole-2-carboxylate derivatives have been reported to serve as potent non-sedative anxiolytics. These compounds can interact with the central nervous system to produce an anxiety-reducing effect without causing significant sedation, making them potential candidates for treating anxiety disorders .

Anticancer Agent

Research has indicated that certain benzo[d]oxazole derivatives can act as powerful anticancer agents. They may inhibit the growth of cancer cells or induce apoptosis, which is the programmed cell death crucial for preventing cancer proliferation .

Imaging Probes in Alzheimer’s Disease

Some benzo[d]oxazole compounds have been utilized as PET imaging probes for detecting β-amyloid plaques in the brains of Alzheimer’s patients. This application is significant for early diagnosis and monitoring the progression of Alzheimer’s disease .

Kinase Inhibition

Benzo[d]oxazole derivatives are known to inhibit kinase activity, which is essential in regulating various cellular processes. Kinase inhibitors are valuable in treating diseases where kinases are dysregulated, such as certain types of cancer .

Antimicrobial Activity

These compounds have also shown antimicrobial properties, making them useful in developing new antibiotics or antifungal medications to combat resistant strains of bacteria and fungi .

Neuroprotective Effects

There is evidence suggesting that benzo[d]oxazole derivatives could be used to treat interval loss of nerve function, providing neuroprotective effects that could be beneficial in conditions like neuropathy or neurodegenerative diseases .

Anti-Tuberculosis Activity

Among oxazole derivatives, some compounds have exhibited high activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. This suggests a potential application in developing new anti-tuberculosis drugs .

Synthetic Applications

The versatile nature of benzo[d]oxazole derivatives makes them valuable intermediates in organic synthesis. They can be used to construct complex molecular architectures for various chemical applications .

RSC Publishing BMC Chemistry Wiley Online Library Springer Link

Safety And Hazards

Methyl benzo[d]oxazole-2-carboxylate has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302-H315-H319-H332-H335 , and the precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name

methyl 1,3-benzoxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)8-10-6-4-2-3-5-7(6)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKNBNOOCSNPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538014
Record name Methyl 1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl benzo[d]oxazole-2-carboxylate

CAS RN

27383-86-4
Record name Methyl 1,3-benzoxazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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